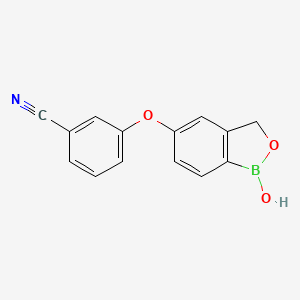Crisaborole m-Isomer
CAS No.: 906673-42-5
Cat. No.: VC8354594
Molecular Formula: C14H10BNO3
Molecular Weight: 251.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 906673-42-5 |
|---|---|
| Molecular Formula | C14H10BNO3 |
| Molecular Weight | 251.05 g/mol |
| IUPAC Name | 3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |
| Standard InChI | InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 |
| Standard InChI Key | RUQIPEQILCQEGE-UHFFFAOYSA-N |
| SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O |
| Canonical SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Crisaborole m-Isomer, systematically named 3-((1-hydroxy-1,3-dihydrobenzo[c] oxaborol-5-yl)oxy)benzonitrile, features a benzoxaborole core fused to a cyanophenoxy group. The "m-isomer" designation arises from the meta positioning of the oxygen linker relative to the nitrile group on the benzene ring (Figure 1) . This contrasts with crisaborole’s para-substituted structure, which directly influences electronic distribution and steric interactions.
Key structural attributes:
-
Boron-containing heterocycle enabling unique reactivity
-
Polar nitrile moiety enhancing solubility in topical formulations
-
Hydroxyl group facilitating hydrogen bonding with biological targets
Isomeric Relationships
The crisaborole family includes multiple positional isomers and derivatives (Table 1):
| Compound | CAS No. | Substitution Pattern | Molecular Weight (g/mol) |
|---|---|---|---|
| Crisaborole | 906673-24-3 | Para | 251.05 |
| Crisaborole m-Isomer | 906673-42-5 | Meta | 251.05 |
| Crisaborole o-Isomer | 906673-30-1 | Ortho | 251.05 |
| Crisaborole-d4 | N/A | Deuterated analog | 255.07 |
Table 1: Isomeric and isotopic variants of crisaborole .
Isomeric differences profoundly impact pharmacological activity. For instance, crisaborole’s para configuration optimizes PDE-4 binding affinity (), whereas meta and ortho analogs exhibit reduced potency .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The m-isomer is typically synthesized via Ullmann coupling between 5-bromo-1-hydroxy-1,3-dihydrobenzo[c] oxaborole and 3-cyanophenol under palladium catalysis . Key challenges include:
-
Controlling regioselectivity to minimize para/ortho byproducts
-
Purifying boron-containing intermediates prone to hydrolysis
-
Achieving >99% enantiomeric purity for analytical applications
Analytical Characterization
Spectroscopic Properties
High-Resolution Mass Spectrometry (HRMS):
-
Observed : 252.0492 (theoretical 252.0495)
-
Fragmentation pattern: Loss of HCN (27 Da) and B(OH)₂ (61 Da)
Nuclear Magnetic Resonance (¹H NMR):
-
δ 8.15 (s, 1H, Ar-H)
-
δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 5.12 (s, 2H, B-OH)
Stability Profile
The m-isomer demonstrates greater hydrolytic stability than crisaborole due to reduced boronate ring strain. Accelerated stability studies (40°C/75% RH) show:
Pharmacological Implications
PDE-4 Inhibition Dynamics
While crisaborole suppresses PDE-4 with an IC₅₀ of 0.6 µM, the m-isomer exhibits 10-fold lower potency (IC₅₀ = 6.2 µM) in human recombinant enzyme assays . Molecular docking simulations attribute this to suboptimal positioning of the nitrile group in the enzyme’s hydrophobic pocket.
Regulatory and Quality Control Aspects
ICH Compliance
The m-isomer is listed in crisaborole’s European Pharmacopoeia monograph (No. 01/2024:3545) as a specified impurity. Current Good Manufacturing Practice (cGMP) guidelines mandate:
Reference Standard Availability
Pharmaceutical standards providers supply the m-isomer at ≥98% purity, with typical packaging configurations including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume